molecular formula C24H28O4 B3237273 4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol CAS No. 138446-23-8

4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol

Cat. No.: B3237273
CAS No.: 138446-23-8
M. Wt: 380.5 g/mol
InChI Key: OHUKSGHHFLUFPB-UHFFFAOYSA-N
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Description

4-(6’-Hydroxy-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthen]-4a’-yl)-1,3-benzenediol is a complex organic compound with a unique spirocyclic structure This compound features a spiro linkage between a cyclohexane ring and a xanthene moiety, which is further substituted with hydroxy and benzenediol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6’-Hydroxy-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthen]-4a’-yl)-1,3-benzenediol typically involves multi-step organic reactions. One common method involves the condensation of a cyclohexanone derivative with a xanthene precursor under acidic conditions, followed by cyclization and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(6’-Hydroxy-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthen]-4a’-yl)-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or diols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohol derivatives. Substitution reactions typically result in halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(6’-Hydroxy-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthen]-4a’-yl)-1,3-benzenediol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have therapeutic potential due to its bioactive properties, including antioxidant and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(6’-Hydroxy-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthen]-4a’-yl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4a’-Hydroxy-3’,3’,5,6’,6’,7-hexamethyl-3’,4’,4a’,6’,7’,9a’-hexahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione
  • 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone
  • 2-(2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol

Uniqueness

4-(6’-Hydroxy-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthen]-4a’-yl)-1,3-benzenediol stands out due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(6-hydroxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c25-16-7-9-18(20(27)14-16)24-13-5-2-6-22(24)23(11-3-1-4-12-23)19-10-8-17(26)15-21(19)28-24/h7-10,14-15,22,25-27H,1-6,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUKSGHHFLUFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3CCCCC3(OC4=C2C=CC(=C4)O)C5=C(C=C(C=C5)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138446-23-8
Record name 4-(1',3',4',9'a-Tetrahydro-6'-hydroxyspiro[cyclohexane-1,9'-[9H]xanthen]-4'a(2'H)-yl)-1,3-benzenediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol
Reactant of Route 2
4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol
Reactant of Route 3
4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol
Reactant of Route 4
4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol
Reactant of Route 5
4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol
Reactant of Route 6
4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol

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